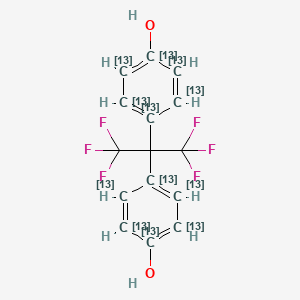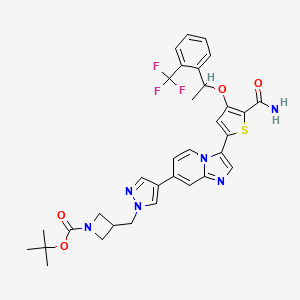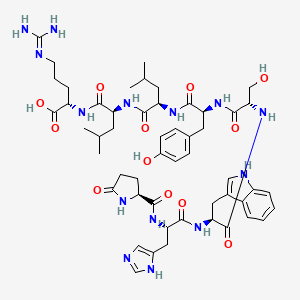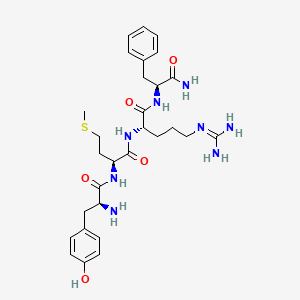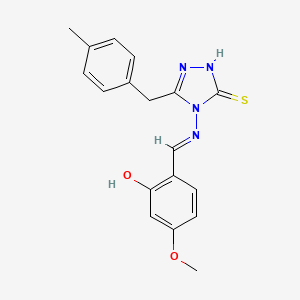
KRAS G12C inhibitor 47
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12C inhibitor 47 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves the substitution of glycine with cysteine at position 12 in the KRAS protein, leading to constitutive activation of the KRAS signaling pathway, which promotes uncontrolled cell proliferation and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 47 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an all-carbon quaternary stereocenter, which is crucial for the compound’s activity. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core structure .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of scalable and cost-effective methods, such as continuous flow chemistry and automated synthesis platforms. The process is designed to minimize the use of hazardous reagents and reduce waste, making it environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12C inhibitor 47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can modify the functional groups on the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
KRAS G12C inhibitor 47 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the reactivity and binding properties of KRAS G12C mutants.
Biology: The compound is employed in cellular and molecular biology to investigate the role of KRAS G12C in cancer cell signaling and proliferation.
Medicine: this compound is being evaluated in preclinical and clinical studies for its potential to treat cancers harboring the KRAS G12C mutation.
Industry: The compound is used in the development of diagnostic assays and therapeutic strategies targeting KRAS G12C mutations .
Wirkmechanismus
KRAS G12C inhibitor 47 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks KRAS in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the KRAS G12C mutation .
List of Similar Compounds
- Sotorasib
- Adagrasib
- RM-018
- Compound A (an in-house developed KRAS G12C inhibitor used in preclinical studies) .
Eigenschaften
Molekularformel |
C30H28ClFN4O3 |
|---|---|
Molekulargewicht |
547.0 g/mol |
IUPAC-Name |
6-chloro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-propan-2-ylphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-one |
InChI |
InChI=1S/C30H28ClFN4O3/c1-4-27(38)34-12-14-35(15-13-34)29-21-16-22(31)20(28-23(32)9-7-11-26(28)37)17-25(21)36(30(39)33-29)24-10-6-5-8-19(24)18(2)3/h4-11,16-18,37H,1,12-15H2,2-3H3 |
InChI-Schlüssel |
AFCLJUXYULJJII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1N2C3=CC(=C(C=C3C(=NC2=O)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)


![(2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B12398597.png)
